![molecular formula C20H20N4O3S B2603408 N-(4-methoxybenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide CAS No. 955684-28-3](/img/structure/B2603408.png)
N-(4-methoxybenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
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Description
N-(4-methoxybenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a synthetic compound that has been widely studied in the field of medicinal chemistry. It is a member of the thiazole class of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of thiazole derivatives, including the targeted compound, demonstrating the utility of these compounds in creating novel structures with potential biological applications. For instance, the study by Hassan, Hafez, and Osman (2014) outlines the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives from related thiazole compounds, revealing their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Biological Activities
Several studies have explored the biological activities of thiazole derivatives, including antimicrobial, antifungal, and anticancer properties. For example, Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, evaluating their antimicrobial and antifungal activity against a variety of pathogens, with some compounds showing moderate activity (Alhameed et al., 2019).
Mechanistic Insights and Applications
Research by Vasdev et al. (2005) into N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418), a specific inhibitor of glycogen synthase kinase-3beta (GSK-3beta), although not directly involving the exact compound requested, provides insight into the mechanistic exploration of similar thiazole derivatives. This work highlights the challenges of brain penetration for potential therapeutic applications, underscoring the complexity of developing effective treatments for neurological conditions (Vasdev et al., 2005).
Antiproliferative Effects
Kim et al. (2011) investigated the synthesis of phenylpyrazolodiazepin-7-ones as analogs of aminopyrazole amide scaffolds, revealing their antiproliferative effects on cancer cells. This research contributes to the broader understanding of how modifications to the chemical structure can impact biological activity, potentially leading to new cancer treatments (Kim et al., 2011).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-3-7-15(8-4-13)22-19(26)24-20-23-17(12-28-20)18(25)21-11-14-5-9-16(27-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVDYGOMJDHNAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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